molecular formula C7H12N2O B13180341 (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B13180341
M. Wt: 140.18 g/mol
InChI Key: VUXBCYRZWBSZND-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffolds in Organic Synthesis

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry and organic synthesis. nih.govresearchgate.nettandfonline.comeurekaselect.comglobalresearchonline.net This designation stems from its presence in a wide array of biologically active compounds and its versatile chemical nature that allows for the creation of diverse derivatives. eurekaselect.comglobalresearchonline.net

The significance of pyrazole scaffolds can be attributed to several key factors:

Broad Spectrum of Biological Activities: Pyrazole derivatives have demonstrated a vast range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral activities. nih.govmdpi.comresearchgate.netresearchgate.net

Presence in Approved Drugs: The pyrazole nucleus is a core component of numerous FDA-approved drugs, highlighting its therapeutic importance. nih.govtandfonline.com Examples include the anti-inflammatory drug Celecoxib, the anti-obesity drug Rimonabant, and the erectile dysfunction medication Sildenafil. nih.govtandfonline.comnih.gov

Synthetic Versatility: The pyrazole ring can be synthesized through various methods, such as the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and 1,3-dipolar cycloaddition reactions. nih.govmdpi.com This allows for the introduction of a wide range of substituents at different positions on the ring, enabling fine-tuning of the molecule's properties.

Physicochemical Properties: The pyrazole structure imparts favorable physicochemical properties to molecules, such as metabolic stability and the ability to participate in hydrogen bonding, which can enhance their interaction with biological targets. researchgate.net

The following table lists some notable examples of commercially successful drugs that contain a pyrazole scaffold.

Drug NameTherapeutic Use
Celecoxib Anti-inflammatory
Sildenafil Erectile Dysfunction
Rimonabant Anti-obesity (withdrawn)
Apixaban Anticoagulant
Ruxolitinib Anticancer
This table includes examples of drugs where the pyrazole core is a key structural feature. nih.govtandfonline.comglobalresearchonline.net

Overview of Hydroxymethyl-Substituted Pyrazole Derivatives

The introduction of a hydroxymethyl (-CH₂OH) group to a pyrazole scaffold creates a class of derivatives with unique properties and potential applications. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological targets. Furthermore, the hydroxymethyl group serves as a versatile synthetic handle for further chemical modifications.

Research on hydroxymethyl-substituted pyrazoles has spanned various areas:

Natural Products: Naturally occurring pyrazoles, although rare, sometimes feature hydroxymethyl groups. For instance, 1-[2-(5-hydroxymethyl-1H-pyrrole-2-carbaldehyde-1-yl)ethyl]-1H-pyrazole was isolated from watermelon seeds, indicating that such structures exist in nature. nih.gov

Agrochemicals: In the field of agricultural chemistry, pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide moieties have been synthesized and investigated for their insecticidal activity. mdpi.com

Medicinal Chemistry: The hydroxymethyl group is a key functional group in many pharmacologically active compounds. Its incorporation into a pyrazole ring can lead to derivatives with a range of biological effects. While specific research on the broad therapeutic applications of hydroxymethyl pyrazoles is still emerging, the versatility of the functional group suggests a promising area for future drug discovery efforts.

The synthesis of hydroxymethyl-substituted pyrazoles can be achieved through various synthetic routes, often involving the reduction of a corresponding pyrazole carboxylic acid or ester, or the reaction of a pyrazole aldehyde with a suitable reducing agent. The reactivity of the hydroxymethyl group allows for its conversion into other functional groups, further expanding the chemical diversity of the pyrazole library.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(5-ethyl-1-methylpyrazol-3-yl)methanol

InChI

InChI=1S/C7H12N2O/c1-3-7-4-6(5-10)8-9(7)2/h4,10H,3,5H2,1-2H3

InChI Key

VUXBCYRZWBSZND-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN1C)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Ethyl 1 Methyl 1h Pyrazol 3 Yl Methanol

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol suggests that the primary alcohol functionality can be derived from the reduction of a more stable precursor, such as a carboxylic acid ester. This disconnection leads to a key intermediate, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate.

Further deconstruction of the pyrazole (B372694) ring itself points towards the classical Knorr pyrazole synthesis. This approach involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the target pyrazole carboxylate, the required precursors are identified as methylhydrazine and an unsymmetrical β-diketoester, namely ethyl 2,4-dioxohexanoate. The selection of these precursors is crucial as their reaction introduces the potential for regioisomeric products, a key challenge addressed in later sections.

Key Precursors Identified:

Methylhydrazine

Ethyl 2,4-dioxohexanoate

Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate

Classical and Contemporary Synthesis Routes

The construction of this compound can be approached through several synthetic strategies, primarily involving the initial formation of the pyrazole core followed by functional group manipulation.

Reduction of Pyrazole Carboxylates to Corresponding Alcohols

The most direct route to this compound involves the reduction of its corresponding carboxylate ester, ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate. This transformation is a standard procedure in organic synthesis, typically achieved with powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, effectively reducing the ester to the primary alcohol in high yield. The reaction is generally performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere.

General Reaction Scheme:

Reactants: Ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, Lithium aluminum hydride (LiAlH₄)

Solvent: Anhydrous Tetrahydrofuran (THF)

Product: this compound

Cyclization Reactions for Pyrazole Ring Formation

The formation of the substituted pyrazole ring is the cornerstone of the synthesis. Both classical and modern methods are available for constructing the 1,3,5-trisubstituted pyrazole core.

The Knorr pyrazole synthesis and its modifications remain the most prevalent classical method. ingentaconnect.comsemanticscholar.org This involves the reaction of a 1,3-dicarbonyl compound with a hydrazine. mdpi.comnih.govmdpi.com For the synthesis of the precursor ethyl 5-ethyl-1-methyl-1H-pyrazole-3-carboxylate, the reaction between ethyl 2,4-dioxohexanoate and methylhydrazine is employed. However, this reaction can lead to a mixture of regioisomers. ingentaconnect.com

Contemporary methods offer improved regioselectivity. ingentaconnect.comorganic-chemistry.org These include 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes, and multicomponent reactions that allow for the construction of polysubstituted pyrazoles in a single step. organic-chemistry.orgacs.orgnih.gov For instance, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides a pathway to 1,3,5-trisubstituted pyrazoles with complete regioselectivity. organic-chemistry.org

MethodKey ReactantsGeneral OutcomeReference
Knorr Pyrazole Synthesis1,3-Dicarbonyl Compound + Substituted HydrazineDirect route to pyrazoles, but can result in regioisomeric mixtures with unsymmetrical reactants. ingentaconnect.com
1,3-Dipolar CycloadditionDiazo Compound + Alkyne/AlkeneEfficient for pyrazole ring construction; regioselectivity depends on substituents. nih.govacs.org
From TosylhydrazonesN-Alkylated Tosylhydrazone + Terminal AlkyneOffers excellent and often complete regioselectivity for 1,3,5-trisubstituted pyrazoles. organic-chemistry.org
Multicomponent ReactionsAldehydes, 1,3-Dicarbonyls, HydrazinesOne-pot synthesis of highly substituted pyrazoles. nih.gov

Strategies for Direct Introduction of the Hydroxymethyl Group

The direct introduction of a hydroxymethyl group onto a pre-formed 5-ethyl-1-methyl-1H-pyrazole ring is synthetically challenging. Electrophilic substitution reactions on the pyrazole ring, such as Friedel-Crafts-type reactions, preferentially occur at the C4 position due to the electronic nature of the ring system. pharmaguideline.com Direct functionalization at the C3 or C5 positions typically requires more advanced strategies.

One theoretical approach involves the deprotonation of the C3 position using a strong organometallic base, followed by quenching with formaldehyde (B43269). However, such harsh conditions can lead to ring-opening or other side reactions. pharmaguideline.com Given these difficulties, the strategy of constructing the pyrazole ring with a precursor functional group already in place at the C3 position (such as a carboxylate) followed by its reduction is the more practical and widely adopted approach.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of the desired pyrazole product, particularly during the cyclization step. Key parameters that can be adjusted include the solvent, catalyst, temperature, and reaction time.

For the Knorr synthesis, the choice of solvent can significantly influence the reaction's regioselectivity and rate. ingentaconnect.com While protic solvents like ethanol (B145695) are traditionally used, aprotic dipolar solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide have been shown to improve regioselectivity in certain cases. mdpi.comnih.gov The reaction is often catalyzed by the addition of a small amount of acid.

Modern techniques such as microwave-assisted synthesis have also been employed to accelerate pyrazole formation, often leading to higher yields in significantly shorter reaction times compared to conventional heating. mdpi.com

ParameterConditionEffect on Pyrazole SynthesisReference
SolventProtic (e.g., Ethanol)Classical condition, may lead to mixtures of regioisomers. mdpi.com
Aprotic Dipolar (e.g., DMF)Can improve regioselectivity and yield for 1-arylpyrazoles. mdpi.com
CatalystAcid Catalysis (e.g., HCl, Acetic Acid)Commonly used to facilitate condensation.
Base Catalysis (e.g., t-BuOK)Used in specific modern syntheses, such as from tosylhydrazones. organic-chemistry.org
TemperatureRoom Temperature to RefluxHigher temperatures generally increase reaction rates but may affect selectivity. researchgate.net

Elucidation of Chemical Reactivity and Mechanistic Pathways of 5 Ethyl 1 Methyl 1h Pyrazol 3 Yl Methanol

Transformations of the Hydroxymethyl Functional Group

The hydroxymethyl group at the C3 position of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is a versatile functional handle that allows for a variety of chemical transformations. These reactions primarily involve the oxygen atom and the adjacent carbon, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions and Derived Products

The primary alcohol of the hydroxymethyl group can be readily oxidized to afford the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. These oxidized products are valuable intermediates for further synthetic elaborations.

Mild oxidation, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane (B109758), is expected to yield 5-Ethyl-1-methyl-1H-pyrazole-3-carbaldehyde . This aldehyde is a key precursor for reactions such as reductive amination, Wittig reactions, and the formation of cyanohydrins.

More vigorous oxidation reliably converts the hydroxymethyl group into a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones oxidation). The resulting product, 5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acid , is a stable compound that can be used to form esters, amides, and acid chlorides, further expanding the synthetic utility of the original scaffold. The conversion of pyrazole-3-carboxylic acids back to the corresponding pyrazol-3-yl-methanols via reduction with agents like lithium aluminum hydride (LiAlH₄) is a well-established reaction, confirming the feasibility of this oxidation pathway.

Table 1: Oxidation Reactions of this compound
ProductTypical ReagentsReaction Conditions
5-Ethyl-1-methyl-1H-pyrazole-3-carbaldehydePyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), Room Temperature
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acidPotassium permanganate (KMnO₄)Aqueous base (e.g., NaOH), Heat
5-Ethyl-1-methyl-1H-pyrazole-3-carboxylic acidJones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0°C to Room Temperature

Alkylation and Acylation Processes of the Hydroxyl Group

The hydroxyl group can be converted into an ether or an ester through O-alkylation and O-acylation reactions, respectively. These modifications are useful for introducing different functional groups or protecting the hydroxyl group during subsequent synthetic steps.

Alkylation typically proceeds via the Williamson ether synthesis. The alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. This intermediate then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the corresponding ether.

Acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or a carboxylic anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This process yields esters, which can serve as protecting groups that can be later removed by hydrolysis under acidic or basic conditions.

Table 2: Alkylation and Acylation of the Hydroxyl Group
Reaction TypeReagentBase/CatalystProduct Name
Alkylation (Methylation)Methyl iodide (CH₃I)Sodium hydride (NaH)3-(Methoxymethyl)-5-ethyl-1-methyl-1H-pyrazole
Alkylation (Benzylation)Benzyl bromide (BnBr)Sodium hydride (NaH)3-(Benzyloxymethyl)-5-ethyl-1-methyl-1H-pyrazole
Acylation (Acetylation)Acetyl chloride (CH₃COCl)Pyridine(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl acetate (B1210297)
Acylation (Benzoylation)Benzoyl chloride (PhCOCl)Pyridine(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group itself is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more reactive functional group. A common strategy is the transformation of the alcohol into an alkyl halide or a sulfonate ester (e.g., tosylate, mesylate).

The conversion to an alkyl chloride can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). For example, reaction with SOCl₂ in a suitable solvent yields 3-(Chloromethyl)-5-ethyl-1-methyl-1H-pyrazole . This chloromethyl derivative is a highly reactive electrophile, readily undergoing Sₙ2 reactions with a wide range of nucleophiles.

Alternatively, the alcohol can be converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate, (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl tosylate , is an excellent substrate for substitution reactions. The tosylate group is a very good leaving group, allowing for displacement by both strong and weak nucleophiles under mild conditions. These reactions provide a powerful method for introducing nitrogen, sulfur, cyano, and other functionalities at the 3-position's side chain.

Table 3: Nucleophilic Substitution via Activated Hydroxyl Group
IntermediateActivating ReagentNucleophile (Nu⁻)Final Product
3-(Chloromethyl)-5-ethyl-1-methyl-1H-pyrazoleThionyl chloride (SOCl₂)Sodium cyanide (NaCN)2-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)acetonitrile
3-(Chloromethyl)-5-ethyl-1-methyl-1H-pyrazoleThionyl chloride (SOCl₂)Sodium azide (B81097) (NaN₃)3-(Azidomethyl)-5-ethyl-1-methyl-1H-pyrazole
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl tosylateTosyl chloride (TsCl)Ammonia (B1221849) (NH₃)(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanamine
(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl tosylateTosyl chloride (TsCl)Sodium thiophenoxide (NaSPh)5-Ethyl-1-methyl-3-((phenylthio)methyl)-1H-pyrazole

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents attached to it. The N-methyl and C5-ethyl groups are electron-donating, which generally activates the ring towards electrophilic attack, while the C3-hydroxymethyl group has a weaker electronic effect.

Electrophilic Substitution Reactions on the Pyrazole Ring

In N-substituted pyrazoles, electrophilic aromatic substitution typically occurs at the C4 position. This regioselectivity is due to the electronic nature of the pyrazole ring, where the C4 position is the most electron-rich and attack at this position leads to a more stable cationic intermediate (sigma complex) compared to attack at C3 or C5. The electron-donating nature of the 1-methyl and 5-ethyl groups in the target molecule further enhances the nucleophilicity of the C4 position, making it the predominant site of reaction.

Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) will introduce a halogen atom at the C4 position.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) introduces a nitro group (-NO₂) onto the C4 position.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), reaction with an acyl chloride (RCOCl) can introduce an acyl group at the C4 position.

Functionalization through Lithiation and Subsequent Reactions

Lithiation, or deprotonation using a strong organolithium base like n-butyllithium (n-BuLi), is a powerful tool for functionalizing the pyrazole ring. The regioselectivity of this reaction is highly dependent on the substituents and reaction conditions.

For this compound, the most acidic proton is that of the hydroxyl group. Therefore, the first equivalent of n-BuLi will deprotonate the alcohol to form a lithium alkoxide. This in-situ generated alkoxide can then act as a directed metalation group (DMG) . The lithium atom coordinates to both the alkoxide oxygen and the N2 atom of the pyrazole ring, directing the second deprotonation by another equivalent of n-BuLi to the adjacent C4 position. This process, known as directed ortho-metalation (DoM), provides a highly regioselective route to the 4-lithio-1-methyl-5-ethyl-1H-pyrazol-3-yl)methanolate intermediate.

This lithiated species is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups exclusively at the C4 position.

It is important to note that for other N-methyl pyrazoles lacking a directing group, lithiation can be less selective. Studies on 1-methylpyrazole (B151067) have shown that lithiation can occur at the N-methyl group under kinetically controlled conditions (short reaction time, low temperature), or at the C5 position under thermodynamically controlled conditions (longer reaction time, higher temperature). nih.gov The presence of the C3-hydroxymethyl group in the target molecule, however, makes the directed C4-lithiation pathway the most probable outcome.

Table 4: Functionalization via C4-Lithiation
ElectrophileReagent ExampleProduct after Quenching
Carbon dioxideCO₂ (gas or dry ice)3-(Hydroxymethyl)-5-ethyl-1-methyl-1H-pyrazole-4-carboxylic acid
AldehydeBenzaldehyde (PhCHO)(4-(Hydroxy(phenyl)methyl)-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Alkyl halideMethyl iodide (CH₃I)(5-Ethyl-1,4-dimethyl-1H-pyrazol-3-yl)methanol
DisulfideDimethyl disulfide (MeSSMe)(5-Ethyl-1-methyl-4-(methylthio)-1H-pyrazol-3-yl)methanol
IodineI₂(5-Ethyl-4-iodo-1-methyl-1H-pyrazol-3-yl)methanol

Metal-Catalyzed Transformations on Pyrazole Ring Substituents

The field of metal-catalyzed functionalization of pyrazole derivatives has predominantly focused on the direct activation of C-H bonds on the pyrazole ring itself, particularly at the C4 and C5 positions. rsc.orgresearchgate.net However, the selective transformation of pre-existing substituents on the pyrazole core, such as the ethyl and methanol (B129727) groups in this compound, remains a less explored area of research. While direct experimental data on this specific molecule is limited in publicly accessible literature, general principles of metal-catalyzed reactions on analogous heterocyclic systems can provide insights into potential transformations.

For the hydroxymethyl group at the C3 position, metal-catalyzed oxidation to the corresponding aldehyde or carboxylic acid is a plausible transformation. Ruthenium-based catalysts, for instance, are known to be effective for the oxidation of primary alcohols. rptu.deresearchgate.netresearchgate.net The reaction would likely proceed via an alcohol-metal complex, followed by β-hydride elimination to yield the oxidized product and a metal-hydride species. The catalyst would then be regenerated by a suitable oxidant.

The ethyl group at the C5 position presents a different set of challenges and opportunities. Palladium-catalyzed C(sp³)–H activation and subsequent functionalization are well-established strategies in organic synthesis. mdpi.com However, the directing-group ability of the pyrazole nitrogen atoms typically favors functionalization of the pyrazole ring C-H bonds. researchgate.netresearchgate.net Achieving selective activation of the ethyl group's C-H bonds would likely require specific ligand designs and reaction conditions to override the inherent reactivity of the heterocyclic core.

Mechanistic Investigations of Key Reactions

Due to the absence of specific studies on this compound, the following sections outline plausible mechanistic pathways and thermodynamic considerations based on analogous systems.

Proposed Reaction Pathways and Intermediates

Oxidation of the Hydroxymethyl Group:

A potential pathway for the ruthenium-catalyzed oxidation of the 3-hydroxymethyl group is depicted below. The reaction would likely initiate with the coordination of the alcohol to the ruthenium center. Subsequent deprotonation would form a ruthenium-alkoxide intermediate. The rate-determining step is often the β-hydride elimination, which forms the aldehyde product and a ruthenium-hydride species. The catalytic cycle is completed by the re-oxidation of the ruthenium catalyst.

StepDescriptionProposed Intermediate
1Coordination of the alcohol to the Ru catalyst[(Pyrazole)-CH₂OH]Ru(L)n
2Deprotonation[(Pyrazole)-CH₂O]Ru(L)n
3β-Hydride Elimination[(Pyrazole)-CHO]Ru(H)(L)n
4Product Dissociation & Catalyst Regeneration(Pyrazole)-CHO + Ru(L)n

Functionalization of the Ethyl Group:

For the C-H functionalization of the 5-ethyl group, a palladium-catalyzed process could be envisioned. A plausible mechanism would involve the formation of a palladium catalyst coordinated to a suitable ligand. This complex could then interact with the ethyl group, leading to C-H bond activation and the formation of a palladacycle intermediate. This intermediate could then undergo various transformations, such as cross-coupling with other reagents.

StepDescriptionProposed Intermediate
1Formation of active Pd catalystPd(L)n
2C-H Activation of the ethyl groupPalladacycle
3Oxidative Addition (if cross-coupling)Palladacycle with coupled fragment
4Reductive Elimination & Catalyst RegenerationFunctionalized pyrazole + Pd(L)n

Kinetic and Thermodynamic Aspects of Transformations

Detailed kinetic and thermodynamic data for the specific transformations of this compound are not available. However, general trends can be inferred from related studies.

Kinetic Considerations:

For the C-H activation of the ethyl group, the kinetic feasibility would depend critically on the strength of the C-H bond and the ability of the metal catalyst to overcome the activation barrier. The presence of the pyrazole ring could influence the electronics of the ethyl group, potentially affecting the C-H bond dissociation energy. Computational studies on model systems suggest that the activation energy for N1 vs. N2 alkylation of pyrazole can differ, indicating the sensitivity of pyrazole reactivity to subtle electronic and steric effects. wuxiapptec.com

Thermodynamic Considerations:

In the context of pyrazole chemistry, tautomerism can play a significant role in the thermodynamics of reactions. While this compound itself does not have a tautomeric proton on the ring, understanding the thermodynamic stability of different substituted pyrazole isomers is crucial for predicting reaction outcomes in related systems. nih.gov For instance, quantum-chemical calculations have been used to determine the relative Gibbs free energies of tautomers in substituted pyrazoles, providing insight into their equilibrium distributions. nih.gov

Comprehensive Spectroscopic and Analytical Data for this compound Not Found

Following a comprehensive search of scientific literature, chemical databases, and spectroscopic repositories, detailed experimental data for the comprehensive spectroscopic and analytical characterization of the specific compound this compound could not be located.

The requested article, which was to be strictly structured around the provided outline—including detailed research findings and data tables for NMR spectroscopy, mass spectrometry, IR spectroscopy, and X-ray crystallography—cannot be generated at this time due to the absence of published experimental results for this particular molecule.

Searches for ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), mass spectrometry, infrared (IR) spectroscopy, and X-ray crystallography data for "this compound" did not yield specific results. While data is available for numerous other pyrazole derivatives, providing information on related but distinct compounds would not adhere to the explicit instructions to focus solely on the specified molecule.

Therefore, to ensure scientific accuracy and strictly adhere to the user's request, the article cannot be written until such time as the spectroscopic and analytical data for this compound becomes publicly available in the scientific domain.

Comprehensive Spectroscopic and Analytical Characterization of 5 Ethyl 1 Methyl 1h Pyrazol 3 Yl Methanol

Chromatographic Methods for Purity Assessment and Separation

The purity and separation of "(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol" are critical for its characterization and application in further chemical synthesis or biological studies. Chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are instrumental in achieving high-purity samples and confirming the absence of starting materials, by-products, or isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of pyrazole (B372694) derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. For "this compound," a C18 column is a suitable choice for the stationary phase, offering effective separation based on hydrophobicity.

The mobile phase composition is a critical parameter that is optimized to achieve adequate separation of the target compound from potential impurities. A typical mobile phase for pyrazole derivatives consists of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid to improve peak shape, and an organic solvent such as methanol (B129727) or acetonitrile. An isocratic elution with a constant mobile phase composition can be effective, though a gradient elution, where the organic solvent concentration is increased over time, may be necessary for complex mixtures. Purity is typically determined by integrating the peak area of the analyte and expressing it as a percentage of the total peak area in the chromatogram.

Table 1: Representative HPLC Purity Analysis Parameters for this compound
ParameterValue
Stationary Phase C18 (Octadecylsilyl silica (B1680970) gel), 5 µm particle size
Column Dimensions 4.6 mm x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C
Expected Retention Time 4.5 - 5.5 min
Purity Assessment >98% (based on peak area percentage)

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of volatile and thermally stable compounds like "this compound." The compound is introduced into a heated injection port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls.

A nonpolar or moderately polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is generally effective for separating pyrazole derivatives. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of compounds with different volatilities. The mass spectrometer detector provides both quantification and structural information, aiding in the identification of impurities.

Table 2: Illustrative GC-MS Conditions for the Analysis of this compound
ParameterValue
Column DB-5ms (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (split ratio 50:1)
Injector Temperature 250 °C
Oven Program Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-400 amu
Expected Retention Time 10 - 12 min

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method for monitoring the progress of reactions and assessing the purity of fractions during purification. For "this compound," silica gel 60 F254 plates are commonly used as the stationary phase. The separation is based on the differential partitioning of the compound and impurities between the stationary phase and the mobile phase.

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (such as ethyl acetate (B1210297) or dichloromethane) is typically used. The polarity of the mobile phase is adjusted to obtain a retention factor (R_f) value for the target compound that is ideally between 0.3 and 0.5 for optimal separation and visualization. Visualization of the separated spots can be achieved under UV light (at 254 nm) or by staining with an appropriate reagent like iodine vapor or potassium permanganate (B83412) solution.

Table 3: Typical TLC Systems for the Purity Assessment of this compound
ParameterSystem 1System 2
Stationary Phase Silica Gel 60 F254Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (1:1, v/v)Dichloromethane (B109758):Methanol (95:5, v/v)
Visualization UV light (254 nm)Iodine Vapor
Expected R_f Value ~0.4~0.5

Computational Chemistry and Theoretical Studies on 5 Ethyl 1 Methyl 1h Pyrazol 3 Yl Methanol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.comresearchgate.net For (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol, DFT calculations would typically be used to optimize the molecular geometry and compute a variety of electronic properties. malayajournal.org

These calculations provide information on the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net In related pyrazole systems, the HOMO is often localized on the pyrazole ring, indicating its electron-donating capability, while the LUMO distribution highlights potential sites for nucleophilic attack. malayajournal.org

The MEP map would visualize the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. For this compound, the nitrogen atoms of the pyrazole ring and the oxygen of the methanol (B129727) group are expected to be regions of negative potential, susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly the hydroxyl proton, would exhibit positive potential. researchgate.net

Table 1: Illustrative Calculated Electronic Properties for a Generic Substituted Pyrazole Derivative (based on literature for analogous systems)

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.5 DMeasures the polarity of the molecule

Note: These values are hypothetical and for illustrative purposes, based on typical DFT calculation results for similar pyrazole derivatives.

Conformational Analysis and Energy Landscapes

The presence of the flexible ethyl and hydroxymethyl side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of these side chains and to map the potential energy surface, or energy landscape, that governs their interconversion. cam.ac.uk

Computational methods can systematically rotate the single bonds of the side chains to calculate the energy of each resulting conformation. bohrium.com For the ethyl group, rotation around the C-C bond will lead to staggered and eclipsed conformations. For the hydroxymethyl group, rotation around the C-C and C-O bonds will determine the orientation of the hydroxyl group relative to the pyrazole ring. These rotations are critical as they can influence intermolecular interactions, such as hydrogen bonding, in both the solid state and in solution. bohrium.com

The energy landscape for a molecule like this would show multiple local energy minima, corresponding to stable conformers, separated by energy barriers that represent the transition states for conformational changes. cam.ac.uk The global minimum would correspond to the most stable conformation, which is often stabilized by favorable intramolecular interactions or minimized steric hindrance.

Prediction of Tautomeric Forms and Equilibria

Tautomerism is a well-documented phenomenon in pyrazole chemistry. nih.govbeilstein-journals.orgresearchgate.net While the N-methylation in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the presence of the hydroxymethyl group could theoretically allow for other forms of tautomerism, although they are likely to be energetically unfavorable. researchgate.net

More relevant to pyrazole chemistry is the potential for tautomerism in related pyrazolone (B3327878) structures, where keto-enol tautomerism is prevalent. sci-hub.se Computational studies on pyrazolones have shown that the relative stability of tautomers is highly dependent on the substituents and the solvent environment. nih.govsci-hub.se Quantum chemical calculations can predict the relative energies of different tautomers, providing insight into the position of the tautomeric equilibrium. These calculations often include the effects of the solvent, as polar solvents can stabilize more polar tautomers through hydrogen bonding. nih.gov

Table 2: Hypothetical Relative Energies of Tautomers for a Related Hydroxypyrazole System

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Aqueous Solution, kcal/mol)
5-Hydroxy (OH-form)0.00.0
3-Keto (CH-form)+5.2+3.8
3-Keto (NH-form)+8.1+6.5

Note: This table is for illustrative purposes to demonstrate how computational chemistry is used to predict tautomeric equilibria in pyrazole-related systems.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. researchgate.net For the synthesis or reactions of this compound, reaction pathway modeling can be used to map out the energy profile of a proposed mechanism. youtube.com

This involves calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and, therefore, the rate of the reaction. researchgate.net

For instance, in the synthesis of substituted pyrazoles via cyclocondensation reactions, computational modeling can help to elucidate the step-by-step mechanism, including the initial nucleophilic attack, cyclization, and subsequent dehydration steps. nih.govmdpi.com By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. This understanding is crucial for optimizing reaction conditions to improve yields and selectivity. researchgate.net

Strategic Applications As a Synthetic Intermediate in Organic Chemistry

Precursor for Advanced Heterocyclic Scaffolds

The pyrazole (B372694) ring is a privileged structure frequently used as a starting point for the synthesis of more complex, fused heterocyclic systems. nih.gov The hydroxymethyl group on (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol serves as a crucial handle for elaboration and cyclization reactions. For analogous compounds like (5-phenyl-1H-pyrazol-3-yl)methanol, the hydroxymethyl moiety is a key intermediate for creating more complex molecules with potential therapeutic uses.

The typical synthetic strategies would involve:

Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid would generate highly reactive electrophilic centers. The resulting pyrazole-3-carbaldehyde or pyrazole-3-carboxylic acid could then undergo condensation and cyclization reactions with various binucleophiles (e.g., hydrazines, hydroxylamine, ureas) to form fused bicyclic systems such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-d]pyridazines, or pyrazolo[1,5-c] researchgate.netnih.govgoogle.comthiadiazines. tsijournals.com

Conversion to Halide: Transformation of the hydroxymethyl group into a halomethyl group (e.g., -CH₂Cl or -CH₂Br) would create a potent electrophile. This allows for facile nucleophilic substitution by amines, thiols, or other nucleophiles, which can be the first step in a sequence leading to annulated pyrazole structures.

Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol into a variety of other functional groups, including esters, azides, and ethers, under mild conditions, further expanding its utility as a precursor.

Building Block in Multicomponent Reaction Design

Multicomponent reactions (MCRs) are highly efficient one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.govresearchgate.net While literature specifically detailing the use of this compound in MCRs is scarce, its functional groups suggest potential applicability.

The most probable role for this compound in an MCR would be as a nucleophilic component. The pyrazole ring itself contains nitrogen atoms that can act as nucleophiles. For example, in a Passerini or Ugi-type reaction, after conversion of the alcohol to a more suitable functional group (like an isocyanide or an amine), the pyrazole moiety could be incorporated into complex molecular scaffolds.

More commonly, pyrazole derivatives are themselves the products of multicomponent reactions. nih.govresearchgate.net For instance, a typical MCR for synthesizing a pyrazole ring involves the condensation of a β-ketoester, an aldehyde, hydrazine, and another component. researchgate.net

Role in the Synthesis of Functionalized Derivatives

The primary alcohol of this compound is a prime site for introducing a wide array of functional groups, thereby creating a library of novel derivatives. The versatility of the hydroxymethyl group is a well-established principle in organic synthesis.

Key transformations to generate functionalized derivatives include:

Esterification and Etherification: The alcohol can be readily converted into esters and ethers. This is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a lead compound. For example, reacting the alcohol with various acyl chlorides or alkyl halides would yield a diverse set of derivatives.

Amination: The alcohol can be converted into an amine through a two-step process involving tosylation followed by substitution with an amine or azide (B81097) (and subsequent reduction). This introduces a basic center and a site for further amide or sulfonamide formation.

Click Chemistry: The alcohol can be transformed into an azide or an alkyne, enabling its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful "click" reaction would allow the pyrazole to be easily conjugated to other molecules, such as biomolecules or polymers.

A patent for a related compound, 5-bromo-1-methyl-1H-pyrazol-3-amine, highlights the step-wise functionalization of a pyrazole core, starting from a carboxylic acid ester at the 3-position, which is a common precursor or synthetic equivalent to the hydroxymethyl group. google.com

TransformationReagentsResulting Functional Group
Oxidation PCC, DMP, MnO₂Aldehyde (-CHO)
Oxidation Jones Reagent, KMnO₄Carboxylic Acid (-COOH)
Esterification Acyl Chloride, Pyridine (B92270)Ester (-COOR)
Etherification NaH, Alkyl HalideEther (-OR)
Halogenation SOCl₂, PBr₃Halomethyl (-CH₂X)
Tosylation TsCl, PyridineTosylate (-CH₂OTs)

Utilization in Ligand Synthesis for Coordination Chemistry

Pyrazole and its derivatives are extensively used as ligands in coordination chemistry due to the excellent donor properties of their sp²-hybridized nitrogen atoms. researchgate.net The specific geometry and electronic properties of the resulting metal complexes are highly dependent on the substituents on the pyrazole ring.

This compound is well-suited to act as a bidentate ligand. It can coordinate to a metal center through:

The N2 nitrogen atom of the pyrazole ring.

The oxygen atom of the hydroxymethyl group, forming a stable five-membered chelate ring.

This N,O-bidentate coordination mode is common for pyrazole derivatives bearing a side chain with a donor atom. nih.gov The ethyl group at the 5-position and the methyl group at the N1 position can provide steric bulk and influence the electronic properties of the pyrazole ring, which in turn can tune the stability, reactivity, and spectroscopic properties of the resulting metal complexes. researchgate.net Such complexes have applications in catalysis, materials science (e.g., as magnetic or luminescent materials), and as models for bioinorganic systems. nih.govresearchgate.net

Derivatization and Functionalization Strategies for 5 Ethyl 1 Methyl 1h Pyrazol 3 Yl Methanol

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol is readily susceptible to standard esterification and etherification reactions, providing a straightforward method to introduce a variety of functional groups.

Esterification: This transformation is typically achieved by reacting the alcohol with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the resulting acid. Alternatively, direct condensation with a carboxylic acid can be performed under acidic catalysis (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). These reactions lead to the formation of pyrazole-3-ylmethyl esters, which can serve as prodrugs or introduce specific physical or chemical properties. A related structure, 3-ethoxycarbonyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, demonstrates the formation of an ester from a hydroxyl group on the pyrazole (B372694) ring. mdpi.com

Etherification: The synthesis of ethers from the title compound can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide, which is then reacted with an alkyl halide or sulfonate (e.g., methyl iodide, benzyl (B1604629) bromide). This pathway allows for the introduction of various alkyl or aryl groups, modifying the compound's lipophilicity and steric profile.

Table 1: Representative Esterification and Etherification Reactions

Reaction TypeReactantReagentsTypical ConditionsProduct Type
EsterificationThis compoundAcetyl chloride, PyridineDichloromethane (B109758) (DCM), 0 °C to RT(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl acetate (B1210297)
EsterificationThis compoundBenzoic acid, DCC, DMAPDCM, RT(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl benzoate
EtherificationThis compound1. NaH 2. Benzyl bromideTetrahydrofuran (THF), 0 °C to RT3-(Benzyloxymethyl)-5-ethyl-1-methyl-1H-pyrazole

Conversion to Aldehydes, Carboxylic Acids, or Nitriles

The hydroxymethyl group at the C-3 position can be oxidized to yield aldehydes and carboxylic acids, which are key intermediates for further synthetic manipulations, including the formation of fused heterocyclic systems.

Conversion to Aldehydes: The selective oxidation of the primary alcohol to an aldehyde, (5-Ethyl-1-methyl-1H-pyrazol-3-yl)carbaldehyde, requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) in dichloromethane (DCM) or Dess-Martin periodinane (DMP). researchgate.net Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) are also effective. The resulting pyrazole-3-carbaldehyde is a valuable precursor for reactions such as Wittig olefination, reductive amination, and condensation reactions.

Conversion to Carboxylic Acids: Stronger oxidizing agents can convert the alcohol directly to (5-Ethyl-1-methyl-1H-pyrazol-3-yl)carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or a two-step procedure involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂) are effective. Alternatively, hydrolysis of a corresponding ester, synthesized from the alcohol, provides another route to the carboxylic acid. researchgate.netgoogleapis.com

Conversion to Nitriles: The synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)acetonitrile from the alcohol is typically a two-step process. The hydroxyl group is first converted into a good leaving group, for instance, by reaction with p-toluenesulfonyl chloride (TsCl) to form a tosylate. Subsequent nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like DMSO or DMF, yields the desired nitrile.

Table 2: Functional Group Interconversions of the Hydroxymethyl Group

Target Functional GroupReagentsTypical ConditionsIntermediate/Product
AldehydePyridinium chlorochromate (PCC)DCM, RT(5-Ethyl-1-methyl-1H-pyrazol-3-yl)carbaldehyde
Carboxylic AcidKMnO₄, NaOHH₂O/t-BuOH, Heat(5-Ethyl-1-methyl-1H-pyrazol-3-yl)carboxylic acid
Nitrile1. p-Toluenesulfonyl chloride, PyridineDCM, 0 °C to RT(5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl 4-methylbenzenesulfonate
2. NaCNDMSO, Heat(5-Ethyl-1-methyl-1H-pyrazol-3-yl)acetonitrile

Aminomethylation and Related C-N Bond Formations

Direct aminomethylation of the hydroxyl group is not a standard transformation. However, C-N bonds can be readily formed through nucleophilic substitution reactions or by functionalizing the pyrazole ring itself.

Substitution of the Hydroxyl Group: A highly effective strategy for forming a C-N bond at this position involves a two-step sequence. First, the hydroxyl group is converted into a more reactive leaving group, such as a halide (e.g., by using SOCl₂ or PBr₃ to form a chloromethyl or bromomethyl derivative) or a sulfonate ester (tosylate or mesylate). The resulting electrophilic intermediate can then undergo an Sₙ2 reaction with a wide variety of primary or secondary amines, or even ammonia (B1221849), to yield the corresponding 3-(aminomethyl)pyrazole derivatives.

Mannich Reaction at C-4: While not a derivatization of the hydroxymethyl group, the pyrazole ring itself can undergo C-N bond formation. The C-4 position of the 1,3,5-substituted pyrazole ring is activated towards electrophilic substitution. The Mannich reaction, involving formaldehyde (B43269) and a secondary amine (like dimethylamine (B145610) or piperidine) under acidic conditions, can introduce an aminomethyl group at the C-4 position, yielding 4-((dialkylamino)methyl)-(5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol.

Table 3: Representative C-N Bond Forming Reactions

Reaction TypeReagentsPosition of FunctionalizationProduct Type
Nucleophilic Substitution1. SOCl₂ 2. PiperidineC-3 Methylene (B1212753)1-((5-Ethyl-1-methyl-1H-pyrazol-3-yl)methyl)piperidine
Mannich ReactionFormaldehyde, Dimethylamine, HClC-4 Ring Position(4-((Dimethylamino)methyl)-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol

Synthesis of Pyrazole-Fused Heterocycles

The synthesis of bicyclic systems where a new ring is fused to the pyrazole core is a powerful strategy for creating novel scaffolds. These reactions often start from pyrazole precursors bearing two suitably positioned reactive groups or a single group that can participate in a cyclocondensation reaction with a bifunctional reagent.

Starting from this compound, the most direct route to fused heterocycles involves its oxidation to the corresponding aldehyde, (5-Ethyl-1-methyl-1H-pyrazol-3-yl)carbaldehyde, as described in section 7.2. This aldehyde can then serve as a key electrophilic intermediate.

Pyrazolo[3,4-b]pyridines: These can be synthesized via multicomponent reactions. For instance, condensation of the pyrazole-3-carbaldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) and an amine or ammonia source under catalytic conditions can lead to the formation of a fused pyridine ring. mdpi.comresearchgate.netmdpi.com

Pyrazolo[3,4-d]pyrimidines: This important class of purine (B94841) analogues can be accessed from pyrazole precursors. mdpi.comnih.gov A common route involves the conversion of the pyrazole-3-carbaldehyde into a 3-cyano-4-aminopyrazole intermediate, which can then be cyclized with reagents like formamide (B127407) or urea (B33335) to construct the fused pyrimidine (B1678525) ring.

The specific substitution pattern of the final fused heterocycle can be controlled by the choice of the starting pyrazole derivative and the cyclizing agent.

Table 5: Representative Syntheses of Pyrazole-Fused Heterocycles

Target Fused SystemKey Pyrazole IntermediateTypical Reaction PartnersGeneral Conditions
Pyrazolo[3,4-b]pyridine(5-Ethyl-1-methyl-1H-pyrazol-3-yl)carbaldehydeMalononitrile, Ammonium acetateReflux in ethanol (B145695) or acetic acid
Pyrazolo[3,4-d]pyrimidine(5-Ethyl-1-methyl-1H-pyrazol-3-yl)carbaldehyde(Requires further functionalization, e.g., to an aminocarbonitrile) Urea or FormamideHigh temperature cyclization

Emerging Research Frontiers and Future Perspectives

Development of Greener Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on minimizing environmental impact and enhancing safety. nih.gov For the synthesis of (5-Ethyl-1-methyl-1H-pyrazol-3-yl)methanol and its derivatives, several greener strategies are being explored. These methodologies prioritize the use of non-hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. nih.gov

One promising approach is the use of aqueous media for pyrazole (B372694) synthesis, which is an environmentally benign and inexpensive solvent. thieme-connect.com Multicomponent reactions (MCRs), which allow the formation of complex molecules in a single step from three or more reactants, also align with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and improving atom economy. mdpi.com Microwave-assisted organic synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. gsconlinepress.com

Table 1: Comparison of Green Synthesis Approaches for Pyrazole Derivatives

Methodology Key Advantages Representative Examples for Pyrazole Scaffolds
Aqueous Media Environmentally friendly, low cost, enhanced reactivity and selectivity in some cases. thieme-connect.com One-pot synthesis of tetrasubstituted pyrazoles using a surfactant in water. thieme-connect.com
Multicomponent Reactions (MCRs) High atom economy, reduced waste, operational simplicity, and molecular diversity. mdpi.com Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, and improved purity of products. gsconlinepress.com Solvent-free synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com

| Organocatalysis | Use of non-toxic, readily available, and often recyclable small organic molecules as catalysts. mdpi.com | Pyrrolidine-acetic acid catalyzed synthesis of fused pyran-pyrazole derivatives. mdpi.com |

These greener approaches hold significant potential for the future synthesis of this compound, making its production more sustainable and economically viable.

Continuous Flow Chemistry Approaches

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. The synthesis of pyrazole derivatives is well-suited for flow chemistry, particularly when dealing with hazardous reagents or intermediates.

Advanced Catalytic Systems for Transformations

The functionalization of the pyrazole core is crucial for creating new derivatives with tailored properties. Advanced catalytic systems, particularly those based on transition metals, are at the forefront of developing novel transformations. Transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net

For this compound, the hydroxymethyl group at the 3-position and the C-H bonds on the pyrazole ring represent potential sites for catalytic modification. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl, alkyl, or other functional groups at the C4 or C5 positions. researchgate.net Furthermore, catalytic oxidation of the methanol (B129727) moiety to an aldehyde or carboxylic acid would provide a key intermediate for further derivatization. The development of more efficient and selective catalysts will continue to expand the synthetic toolbox for modifying this pyrazole scaffold.

Table 2: Potential Catalytic Transformations for this compound

Transformation Catalytic System Potential Product
C-H Arylation Palladium(II) acetate (B1210297) with a suitable ligand (5-Ethyl-1-methyl-4-aryl-1H-pyrazol-3-yl)methanol
C-H Allylation Rhodium(III) complexes (4-Allyl-5-ethyl-1-methyl-1H-pyrazol-3-yl)methanol
Oxidation of Methanol Ruthenium or other transition metal oxides 5-Ethyl-1-methyl-1H-pyrazole-3-carbaldehyde

| N-Arylation (of related NH-pyrazoles) | Copper or Palladium catalysts | N-Aryl substituted pyrazole derivatives |

Chemoinformatics and High-Throughput Screening for New Transformations

The integration of computational tools and high-throughput screening (HTS) is revolutionizing the discovery of new chemical reactions and bioactive molecules. mdpi.com Chemoinformatics can be employed to predict the reactivity of this compound and to design novel derivatives with desired properties. Virtual screening of compound libraries against biological targets can help identify potential applications for this pyrazole derivative. mdpi.com

High-throughput screening allows for the rapid evaluation of a large number of reaction conditions or catalysts to identify optimal parameters for a specific transformation. nih.gov For instance, HTS could be used to screen a library of catalysts for the selective functionalization of the C4-H bond of this compound. By combining in silico predictions with experimental HTS, the discovery and optimization of new transformations for this compound can be significantly accelerated, paving the way for the development of novel functional molecules. mdpi.com The application of these technologies will undoubtedly play a pivotal role in unlocking the full potential of this and other pyrazole-based compounds.

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